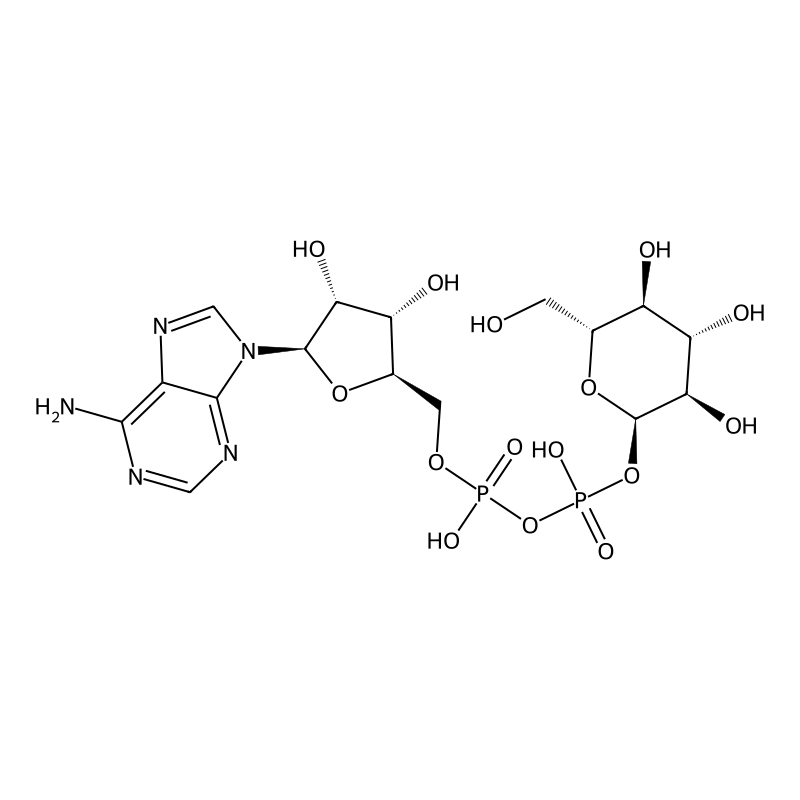

ADP-glucose

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

ADP-Glucose is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).

ADP-glucose is a natural product found in Homo sapiens and Bos taurus with data available.

Serves as the glycosyl donor for formation of bacterial glycogen, amylose in green algae, and amylopectin in higher plants.

Adenosine diphosphate glucose is a nucleotide sugar that plays a crucial role in carbohydrate metabolism, particularly in the synthesis of glycogen and starch. It consists of adenosine diphosphate linked to glucose, acting as a glucosyl donor in the elongation of α-1,4-glucosidic chains. This compound is synthesized from glucose-1-phosphate and adenosine triphosphate through the action of the enzyme adenosine diphosphate glucose pyrophosphorylase. The structure of adenosine diphosphate glucose allows it to participate in various biochemical pathways, making it essential for energy storage and mobilization in both plants and bacteria.

The primary reaction involving adenosine diphosphate glucose is its synthesis from glucose-1-phosphate and adenosine triphosphate:

This reaction is catalyzed by adenosine diphosphate glucose pyrophosphorylase, which is allosterically regulated by various metabolites. The hydrolysis of inorganic pyrophosphate drives the reaction forward, making it effectively irreversible under physiological conditions .

Adenosine diphosphate glucose serves as a key substrate in the biosynthesis of polysaccharides. In plants, it is primarily involved in starch synthesis, while in bacteria, it contributes to glycogen formation. The enzyme adenosine diphosphate glucose pyrophosphorylase regulates its production based on cellular energy levels and carbon availability, ensuring that polysaccharide synthesis occurs when resources are abundant .

Adenosine diphosphate glucose can be synthesized through several methods:

- Enzymatic Synthesis: The most common method involves the enzymatic reaction between glucose-1-phosphate and adenosine triphosphate catalyzed by adenosine diphosphate glucose pyrophosphorylase.

- Chemical Synthesis: Laboratory methods may also be used to chemically synthesize adenosine diphosphate glucose, although these methods are less common due to complexity and cost.

- Biochemical Pathways: In vivo synthesis occurs as part of carbohydrate metabolism in both plants and bacteria, where it is produced as needed based on metabolic demands .

Adenosine diphosphate glucose has several applications:

- Agriculture: Understanding its role in starch synthesis can lead to improved crop yields and resilience against environmental stressors.

- Biotechnology: It is utilized in various biotechnological applications, including genetic engineering and metabolic engineering to enhance carbohydrate production.

- Food Industry: Its derivatives are important in food processing for modifying starch properties and improving texture and stability .

Research indicates that the activity of adenosine diphosphate glucose pyrophosphorylase is influenced by various metabolites. Activators such as fructose-6-phosphate enhance its activity, while inhibitors like adenosine monophosphate can reduce it. These interactions are crucial for regulating carbohydrate metabolism and ensuring that polysaccharide synthesis aligns with cellular energy status .

Adenosine diphosphate glucose shares structural and functional similarities with other nucleotide sugars. Here are some comparable compounds:

| Compound | Role in Metabolism | Unique Features |

|---|---|---|

| Uridine diphosphate glucose | Glycogen synthesis | Involved primarily in mammalian systems |

| Guanosine diphosphate glucose | Polysaccharide synthesis | Plays a role in bacterial systems |

| Cytidine diphosphate choline | Phospholipid synthesis | Functions in membrane biosynthesis |

Uniqueness of Adenosine Diphosphate Glucose:

Catalytic Mechanism of Adenosine Diphosphate Glucose Pyrophosphorylase

Adenosine diphosphate glucose pyrophosphorylase catalyzes the first committed and rate-limiting step in starch biosynthesis in plants and glycogen biosynthesis in bacteria [8] [13]. The enzyme mediates the conversion of glucose-1-phosphate and adenosine triphosphate to adenosine diphosphate glucose and pyrophosphate through a sequential ordered mechanism [2] [3]. The catalytic reaction requires the presence of a divalent metal cation, specifically magnesium ion, which minimizes charge repulsion between phosphate groups and induces nucleophile activation [3].

The enzymatic reaction follows a sequential ordered bi-bi mechanism with adenosine triphosphate binding first, followed by glucose-1-phosphate, and ordered release of pyrophosphate and adenosine diphosphate glucose [3] [4]. The oxygen atom on the phosphate group of glucose-1-phosphate acts as a nucleophile, attacking the alpha-phosphate group of the nucleoside triphosphate, leading to the liberation of pyrophosphate [3]. The reaction is freely reversible in vitro with an equilibrium close to 1, but the hydrolysis of inorganic pyrophosphate by inorganic pyrophosphatases results in a global irreversible and energetically expensive reaction in vivo [2] [3].

Two positively charged residues polarize the phosphate groups, increasing the nucleophilic nature of the oxygen attacking the phosphor atom [3]. The conserved glycine-rich loop region containing the GXGXRL motif is critical for adenosine triphosphate triphosphate binding and catalytic activity [13] [28]. Structural studies have identified that arginine-33 within this loop makes critical interactions with phosphate oxygens and is essential for proper substrate orientation [13].

The catalytic domain of the enzyme resembles a dinucleotide-binding Rossmann fold, characteristic of nucleotidyltransferases [8] [13]. Two absolutely conserved acidic residues, aspartate-145 and aspartate-280, are spatially positioned to chelate the required magnesium ion, similar to the metal-mediated catalytic mechanism observed in related pyrophosphorylases [13]. Mutation of aspartate-145 to asparagine results in a reduction in catalytic activity by four orders of magnitude, confirming its essential role in metal coordination and catalysis [13].

Structural Characterization of Adenosine Diphosphate Glucose Pyrophosphorylase Isoforms

Homotetrameric vs. Heterotetrameric Enzyme Architectures

Adenosine diphosphate glucose pyrophosphorylases exhibit distinct quaternary structural organizations that reflect their evolutionary origins and functional adaptations [1] [5]. Bacterial enzymes are composed of four identical subunits forming homotetrameric structures with approximate molecular weights of 200-230 kilodaltons [5] [34] [41]. The bacterial enzyme is encoded by a single gene whose product of approximately 50,000 daltons assembles into the homotetrameric structure [1] [34].

In contrast, plant adenosine diphosphate glucose pyrophosphorylases are heterotetramers consisting of two identical small subunits and two identical large subunits, encoded by different genes [1] [5] [9]. The small and large subunits of plant enzymes were generated by gene duplication, and subsequent sequence divergence has given rise to complementary rather than interchangeable subunits [9]. Both subunits are required for enzymatic activity, with the small subunit serving as the catalytic subunit and the large subunit functioning as the modulatory subunit [8] [9].

The potato tuber adenosine diphosphate glucose pyrophosphorylase small and large subunits share 53% identity, with the small subunit being highly conserved across plant species at 85-95% identity, while the large subunit shows lower conservation at 50-60% identity [8] [9]. The heterotetramer can be viewed as a dimer of dimers with approximate 222 symmetry and dimensions of approximately 80 × 90 × 110 cubic angstroms [8].

Thermostable adenosine diphosphate glucose pyrophosphorylase from Thermus caldophilus exhibits a homotetrameric structure with a molecular mass of 230 kilodaltons, determined by gel filtration analysis, indicating that bacterial thermophilic enzymes maintain the characteristic homotetrameric architecture [41]. The homotetrameric structure of bacterial enzymes differs fundamentally from the heterotetrameric structures of higher-plant enzymes, despite sharing similar molecular sizes and catalytic properties [1].

Active Site Topology and Substrate Binding Dynamics

The active site of adenosine diphosphate glucose pyrophosphorylase consists of a long cleft with approximate dimensions of 20 × 20 × 15 angstroms, bordered at each end with sugar- or adenine-binding pockets [8] [13]. The active site is lined by conserved residues found in related nucleotidyltransferases, including arginine-33, lysine-43, glutamate-197, and lysine-198 [13] [28].

Substrate binding exhibits distinct dynamics within the tetrameric structure, with apparent differences in binding affinity between subunits that are identical in sequence [8] [13]. In the homotetrameric potato tuber small subunit enzyme, only two of the four subunits display high affinity for adenosine triphosphate, while approximately three molecules of adenosine diphosphate glucose can bind to the tetramer [8]. This asymmetric binding pattern reflects the enforcement of non-identical conformations by the tetrameric structure.

The adenine and ribose moieties of adenosine nucleotides interact with conserved residues in the 106-119 loop region, including glutamine-118, which makes hydrogen bonds with the adenine N6 position [8] [13]. The glucose-binding region involves critical interactions with glutamate-197, serine-229, aspartate-280, and lysine-198, with lysine-198 making a salt bridge with the glucose phosphate [8] [13].

Conformational changes upon substrate binding involve several mobile regions, including the GXGXRL loop from residues 27-34, another loop region from residues 106-119, and specific residues including lysine-40, arginine-41, glutamine-75, and phenylalanine-76 [8] [13]. These conformational changes are coupled through hydrogen bonding networks and hydrophobic interactions that stabilize the active conformation required for catalysis.

The binding of adenosine triphosphate in specific subunits drives conformational changes in adjacent subunits through inter-subunit contacts, particularly involving proline-111 and tryptophan-129 interactions [8]. This cooperative binding mechanism contributes to the allosteric regulation observed in the enzyme and demonstrates the importance of quaternary structure in enzyme function.

Allosteric Regulation of Adenosine Diphosphate Glucose Pyrophosphorylase Activity

Activator Molecules: Fructose-6-Phosphate, 3-Phosphoglycerate

Adenosine diphosphate glucose pyrophosphorylase exhibits sophisticated allosteric regulation by small effector molecules that reflect the metabolic state of the organism [2] [3] [8]. The nature of allosteric activators varies among different organisms according to their major carbon assimilatory pathways and metabolic characteristics [1] [3].

3-Phosphoglycerate serves as the primary physiological activator for plant and cyanobacterial adenosine diphosphate glucose pyrophosphorylases [2] [8] [20]. In potato tuber enzyme, the heterotetramer exhibits high sensitivity to 3-phosphoglycerate activation with an A0.5 value of 0.16 millimolar, while the small subunit homotetramer shows reduced affinity with an A0.5 of 2.4 millimolar [8]. The enzyme from Synechococcus 6301 is activated 8- to 25-fold by 3-phosphoglycerate [38].

Structural studies have identified specific binding sites for 3-phosphoglycerate near sulfate-binding sites in crystal structures [8] [19]. The activator binding involves conserved arginine residues, particularly arginine-40 and arginine-52, which are essential for 3-phosphoglycerate binding and activation [19]. Mutation of arginine-386 to alanine decreased the apparent affinity for activators more than 35-fold, indicating its critical role in effector binding [19].

Fructose-6-phosphate functions as a potent activator for bacterial adenosine diphosphate glucose pyrophosphorylases, particularly in Escherichia coli and Agrobacterium tumefaciens [14] [28]. The enzyme exhibits specific binding sites for fructose-6-phosphate that compete with inhibitory sulfate binding [28]. Directed evolution studies have demonstrated that mutations can shift effector preference from 3-phosphoglycerate to fructose-6-phosphate in plant enzymes [1].

Fructose-1,6-bisphosphate serves as the preferred physiological activator for Escherichia coli adenosine diphosphate glucose pyrophosphorylase [3] [12] [15]. Structural analysis reveals that fructose-1,6-bisphosphate binds deeply into the allosteric cleft and overlaps with adenosine monophosphate binding sites [12]. The binding of fructose-1,6-bisphosphate promotes a concerted conformational switch of regulatory loop RL2 from a 'locked' to a 'free' state, modulating adenosine triphosphate binding and activating the enzyme [12].

Inhibitory Mechanisms: Phosphate, Adenosine Monophosphate, and Adenosine Diphosphate

Allosteric inhibition of adenosine diphosphate glucose pyrophosphorylase occurs through multiple mechanisms involving key metabolites that indicate low metabolic energy levels [2] [3] [8]. Inorganic phosphate serves as the primary physiological inhibitor for plant and cyanobacterial enzymes, acting as an antiactivator that competes directly with 3-phosphoglycerate binding [8] [20].

In potato tuber adenosine diphosphate glucose pyrophosphorylase, the heterotetramer exhibits an I0.5 value of 0.63 millimolar for inorganic phosphate in the presence of 3 millimolar 3-phosphoglycerate, while the small subunit homotetramer shows increased sensitivity with an I0.5 of 0.08 millimolar [8]. The inhibitory effect of inorganic phosphate reflects cellular phosphate status and provides a mechanism for coordinating starch synthesis with energy availability.

Adenosine monophosphate functions as a potent allosteric inhibitor for bacterial adenosine diphosphate glucose pyrophosphorylases [3] [12] [15]. In Escherichia coli enzyme, adenosine monophosphate binding occurs at specific sites that overlap with fructose-1,6-bisphosphate binding regions [12]. Single point mutations of key residues in the adenosine monophosphate-binding site decrease inhibitory effects and abolish the adenosine monophosphate-mediated stabilization effect [15].

The inhibitory mechanism involves conformational changes in regulatory loops that affect substrate binding affinity and catalytic efficiency [12] [15]. Adenosine monophosphate binding stabilizes an inhibited conformational state that reduces enzyme activity, while fructose-1,6-bisphosphate binding promotes the active conformational state through competitive displacement [12].

Adenosine diphosphate exhibits complex regulatory effects that vary depending on experimental conditions and presence of other effectors [4]. In the presence of saturating 3-phosphoglycerate, adenosine diphosphate acts as a competitive inhibitor with respect to adenosine triphosphate [4]. However, in the absence of 3-phosphoglycerate, adenosine diphosphate can function as a feedback product activator, stimulating catalytic activity rather than inhibiting it [4].

Pyrophosphate represents another important inhibitory molecule that affects adenosine diphosphate glucose synthesis [4] [40]. In sweet corn enzyme, pyrophosphate inhibits adenosine diphosphate glucose synthesis competitively with a Ki value of 3.8 × 10^-7 molar [40]. The inhibitory effect of pyrophosphate provides a mechanism for product inhibition and helps regulate the overall direction of the enzymatic reaction.

Data Tables

Table 1: Kinetic Parameters of Adenosine Diphosphate Glucose Pyrophosphorylase from Various Sources

| Organism | Enzyme Type | Km Adenosine Triphosphate (mM) | Km Glucose-1-Phosphate (mM) | kcat (s^-1) | Molecular Weight (kDa) |

|---|---|---|---|---|---|

| Maize | Wild-type (+3-Phosphoglycerate) | 0.12 | 0.06 | 98 | Heterotetramer |

| Maize | Wild-type (-3-Phosphoglycerate) | 0.84 | 1.3 | 5.1 | Heterotetramer |

| Sweet Corn | Purified enzyme | 0.032 | 0.19 | Not specified | Not specified |

| Thermus caldophilus | Thermostable homotetrameric | Not specified | Not specified | Not specified | 230 |

| Synechococcus 6301 | Blue-green bacterium | Hyperbolic curve | Hyperbolic curve | Not specified | Not specified |

Table 2: Allosteric Regulators of Adenosine Diphosphate Glucose Pyrophosphorylase

| Effector | Effect | Organism | A0.5 or I0.5 (mM) | Mechanism |

|---|---|---|---|---|

| Fructose-6-phosphate | Activator | Escherichia coli, Agrobacterium tumefaciens | Variable | Positive allosteric |

| Fructose-1,6-bisphosphate | Activator | Escherichia coli, bacteria | Variable | Positive allosteric |

| 3-Phosphoglycerate | Activator | Plants, cyanobacteria | 0.16 (potato heterotetramer) | Positive allosteric |

| Inorganic Phosphate | Inhibitor | Plants, cyanobacteria | 0.63 (potato heterotetramer) | Negative allosteric |

| Adenosine Monophosphate | Inhibitor | Escherichia coli, bacteria | Variable | Negative allosteric |

| Pyrophosphate | Inhibitor | All organisms | 0.000038 (sweet corn) | Competitive inhibition |

Table 3: Structural Characteristics of Adenosine Diphosphate Glucose Pyrophosphorylase from Different Organisms

| Organism Type | Quaternary Structure | Subunit Molecular Weight (kDa) | Native Molecular Weight (kDa) | Gene Organization | Crystal Structure |

|---|---|---|---|---|---|

| Bacteria (Escherichia coli) | Homotetrameric | ~50 | ~200 | Single gene | Available |

| Bacteria (Thermus caldophilus) | Homotetrameric | 52 | 230 | Single gene | Not available |

| Plants (Potato tuber) | Heterotetrameric | Small: ~51, Large: ~54 | ~210 | Two genes | Available (2.1 Å) |

| Plants (Maize) | Heterotetrameric | Small: ~51, Large: ~54 | ~210 | Two genes | Not available |

| Cyanobacteria (Synechococcus) | Homotetrameric | Not specified | Not specified | Single gene | Not available |

Starch Biosynthesis in Plants and Algae

Starch biosynthesis represents one of the most critical metabolic processes in the plant kingdom, serving as the primary mechanism for carbon storage and energy conservation [1]. The synthesis of starch fundamentally depends on ADP-glucose as the activated glucose donor, which serves as the immediate precursor for both amylose and amylopectin formation [2] [3]. This complex biosynthetic pathway encompasses multiple enzymatic steps, sophisticated regulatory mechanisms, and distinct subcellular compartmentalization strategies that have evolved to optimize carbon allocation according to physiological demands [4].

The fundamental architecture of starch biosynthesis involves three main enzymatic classes that work in concert to construct the complex glucan polymer: ADP-glucose pyrophosphorylase, which catalyzes the formation of the activated substrate; starch synthases, which elongate the α-1,4-glucosidic chains; and starch branching enzymes, which introduce α-1,6-branch points to create the characteristic amylopectin structure [5]. Each of these enzyme families comprises multiple isoforms with distinct catalytic properties, substrate specificities, and regulatory mechanisms that collectively determine the final structure and properties of the starch granule [6] [5].

Plastidial vs. Cytosolic ADP-Glucose Synthesis

The subcellular localization of ADP-glucose synthesis varies significantly between different plant lineages and tissue types, representing one of the most intriguing aspects of starch biosynthesis evolution [7] [8]. In the majority of plant species, ADP-glucose synthesis occurs exclusively within plastids through the action of plastidial ADP-glucose pyrophosphorylase [7] [9]. This plastidial pathway represents the ancestral mechanism that evolved following the redirection of starch biosynthesis from the cytosol to the chloroplast during the early evolution of the green lineage [10] [11].

However, the endosperm of grasses presents a remarkable exception to this general pattern, exhibiting a unique dual-compartment system for ADP-glucose production [12] [7] [8]. In cereal endosperms, including wheat, rice, and maize, cytosolic ADP-glucose pyrophosphorylase accounts for the majority of ADP-glucose synthesis activity, with studies in wheat endosperm demonstrating that the cytosolic form predominates over the plastidial isoform [8] [9]. This cytosolic ADP-glucose is subsequently transported into the plastid via a specialized ADP-glucose transporter that functions as an ADP-glucose/ADP antiporter [12] [13].

Research utilizing transgenic potato plants has provided compelling evidence for the physiological significance of cytosolic ADP-glucose synthesis [2] [14] [15]. In these experiments, plants expressing an ADP-glucose-cleaving enzyme specifically in the cytosol showed dramatic reductions in both ADP-glucose and starch levels, while plastidial expression of the same enzyme resulted in reduced starch but normal ADP-glucose content [2] [14]. These findings demonstrate that, in certain tissues, most of the ADP-glucose utilized for starch biosynthesis originates from cytosolic synthesis rather than plastidial production [2] [15].

The evolutionary significance of this dual-compartment system extends beyond mere metabolic flexibility, representing a fundamental adaptation that facilitates enhanced carbon partitioning during periods of high sucrose availability [7]. The cytosolic pathway allows for direct conversion of sucrose to ADP-glucose via sucrose synthase, bypassing the need for hexose phosphate and ATP import into plastids [7]. This mechanism enables efficient commitment of carbon from sucrose directly into starch synthesis without competing with other plastidial metabolic processes such as fatty acid synthesis or amino acid metabolism [7].

The genes encoding cytosolic ADP-glucose pyrophosphorylase subunits in grasses represent unique evolutionary innovations that arose from whole-genome duplication events in early grass ancestors [12]. These genes, along with the ADP-glucose transporter gene, are specifically found in the grass lineage and absent from other plant families [12]. The large and small subunits of the cytosolic enzyme are encoded by genes that were previously thought to encode plastidial subunits, demonstrating the complex evolutionary history of compartmental specialization [8] [9].

Role of Starch Synthases and Branching Enzymes

Starch synthases constitute a diverse family of enzymes responsible for the elongation of α-1,4-glucosidic chains using ADP-glucose as the glucose donor [6] [5] [16]. The starch synthase family in plants comprises multiple isoforms, each with distinct functional specializations and substrate preferences that collectively determine the structure and properties of the resulting starch polymer [5] [17]. These isoforms include the granule-bound starch synthase (GBSS I), which is primarily responsible for amylose synthesis, and several soluble starch synthases (SSI, SSII, SSIII, SSIV, and SSV) that contribute to amylopectin chain elongation [5] [17] [16].

GBSS I represents the most distinctive starch synthase isoform, uniquely responsible for amylose synthesis and bound within the starch granule matrix [17] [18]. This enzyme synthesizes long, minimally branched glucan chains that comprise the amylose fraction of starch [17]. In grass endosperms, GBSS I exhibits particularly high expression levels and plays a critical role in starch accumulation under high carbon flux conditions [10]. The enzyme demonstrates dual functionality, capable of both amylopectin chain extension under low carbon flux conditions and specialized amylose synthesis during periods of high starch accumulation [10].

The soluble starch synthases exhibit highly specialized functions in amylopectin biosynthesis, with each isoform contributing to specific aspects of the branched polymer structure [5] [17]. SSI specializes in the synthesis of short amylopectin chains, typically ranging from 8 to 12 glucose units in length [5]. SSII and SSIII play major roles in amylopectin chain elongation, with SSII focusing on intermediate chain lengths (12-25 glucose units) and SSIII extending longer chains (>25 glucose units) [5]. The SSIV and SSV isoforms, primarily found in cereals, serve specialized functions in regulating starch granule number and initiation [5].

Functional interactions between starch synthase isoforms reveal the complexity of amylopectin biosynthesis, with evidence suggesting that SSI activity depends on the presence of branching enzymes for optimal function [19]. Studies using native polyacrylamide gel electrophoresis have demonstrated that SSI requires at least one of the branching enzyme isoforms (BE2 or BE3) for activity in the absence of exogenous glucan substrates [19]. This functional interdependence illustrates the coordinated nature of starch biosynthesis, where enzyme activities are coupled to ensure proper polymer structure formation [19].

Starch branching enzymes (SBEs) represent equally critical components of the starch biosynthesis machinery, responsible for introducing α-1,6-branch linkages that define the characteristic structure of amylopectin [6] [5]. Plant starch branching enzymes comprise multiple isoforms (SBEI, SBEIIa, and SBEIIb) that differ in their substrate preferences, chain transfer specificity, and tissue distribution [6] [5]. These enzymes cleave internal α-1,4 bonds within glucan chains and transfer the released segments to C-6 hydroxyl groups, creating the branched architecture essential for starch granule formation [6] [5].

SBEI exhibits distinct substrate specificity, preferring to transfer longer oligosaccharide segments (>25 glucose units) and creating fewer, more widely spaced branch points compared to the SBEII isoforms [6]. This enzyme plays a particularly important role in external chain formation and contributes to the overall architecture of the amylopectin molecule [6]. In contrast, SBEIIa and SBEIIb transfer shorter oligosaccharide segments (6-10 glucose units) and create more frequent branching patterns that are essential for the formation of amylopectin chain clusters [6] [5].

The tissue-specific distribution of branching enzyme isoforms reflects their specialized physiological roles [6]. SBEIIa predominates in photosynthetic tissues and vegetative organs, while SBEIIb shows preferential expression in storage tissues such as seeds and tubers [6]. This differential expression pattern correlates with the distinct starch properties required in different tissues, with storage organs requiring more highly branched starch for efficient packing and accessibility [6].

Post-translational regulation of starch branching enzymes adds another layer of complexity to starch biosynthesis control [6]. SBEIIb undergoes extensive phosphorylation that regulates its assembly into multienzyme complexes with starch synthases [6]. These phosphorylation events are crucial for the formation of functional enzyme complexes that coordinate branching and elongation activities during amylopectin synthesis [6]. The formation of these multienzyme complexes, regulated by protein phosphorylation, is directly implicated in the creation of amylopectin chain clusters that define the semicrystalline structure of starch granules [6].

Glycogen Synthesis in Bacteria

Bacterial glycogen synthesis represents the ancestral pathway from which plant starch biosynthesis ultimately evolved, sharing fundamental enzymatic mechanisms while exhibiting distinct regulatory adaptations suited to prokaryotic physiology [1] [20] [21]. The bacterial glycogen biosynthetic pathway utilizes ADP-glucose as the activated glucose donor, mirroring the basic chemistry employed in plant starch synthesis [1] [22]. However, bacterial systems typically employ a simpler enzymatic repertoire consisting of three core enzymes: ADP-glucose pyrophosphorylase, glycogen synthase, and glycogen branching enzyme [20] [22] [21].

The bacterial ADP-glucose pyrophosphorylase catalyzes the rate-limiting step in glycogen biosynthesis, converting glucose-1-phosphate and ATP to ADP-glucose and inorganic pyrophosphate in the presence of a divalent metal cation, typically magnesium [1] [21] [23]. This reaction is freely reversible in vitro with an equilibrium constant close to unity, but becomes essentially irreversible in vivo due to the rapid hydrolysis of pyrophosphate by inorganic pyrophosphatase and the immediate utilization of ADP-glucose by glycogen synthase [1]. The enzyme exists as a homotetrameric structure in bacteria, contrasting with the more complex heterotetrameric arrangement found in plant ADP-glucose pyrophosphorylases [4] [24].

Glycogen synthase extends the α-1,4-glucosidic chains by transferring glucose units from ADP-glucose to the non-reducing ends of existing glucan chains [20] [21]. Unlike the multiple starch synthase isoforms found in plants, bacterial systems typically contain a single glycogen synthase enzyme that handles all chain elongation functions [20]. The glycogen branching enzyme introduces α-1,6-branch linkages by cleaving α-1,4 bonds and transferring the released segments to create the branched structure characteristic of glycogen [20] [21]. Again, this represents a simplified system compared to plants, which employ multiple branching enzyme isoforms with specialized functions [5].

Bacterial glycogen accumulation occurs under specific physiological conditions, primarily when excess carbon is available but growth is limited by the unavailability of essential nutrients such as nitrogen sources [22] [21]. This metabolic context explains the regulatory mechanisms that have evolved to coordinate glycogen synthesis with cellular energy status and carbon availability [22]. Glycogen serves as both an energy reserve and a carbon storage molecule, allowing bacteria to survive periods of nutrient limitation while maintaining metabolic flexibility [21].

Glycolytic Intermediate Regulation in Prokaryotic Systems

The allosteric regulation of bacterial ADP-glucose pyrophosphorylase represents a sophisticated control mechanism that integrates glycogen synthesis with central carbon metabolism [1] [25] [22]. The regulatory strategy employed by bacterial systems fundamentally differs from plant regulation, reflecting the distinct metabolic contexts and physiological demands of prokaryotic versus eukaryotic organisms [1] [22]. Bacterial ADP-glucose pyrophosphorylases are typically activated by glycolytic intermediates and inhibited by adenine nucleotides, creating a regulatory circuit that responds directly to cellular energy charge and carbon flux [1] [25] [22].

Glycolytic intermediates serve as primary activators of bacterial ADP-glucose pyrophosphorylase, functioning as molecular signals indicating carbon excess and favorable conditions for storage polysaccharide synthesis [1] [22]. The most common activators include fructose-6-phosphate, fructose-1,6-bisphosphate, and pyruvate, representing key intermediates in glycolytic and related metabolic pathways [1] [25] [22]. These metabolites accumulate when carbon availability exceeds immediate cellular demands, providing a direct signal for redirecting carbon flux toward glycogen synthesis [1] [22].

The specific activator preferences of bacterial ADP-glucose pyrophosphorylases reflect the predominant carbon assimilatory pathways operating in different bacterial species [1] [25]. Escherichia coli and Salmonella typhimurium ADP-glucose pyrophosphorylases are most effectively activated by fructose-1,6-bisphosphate, consistent with their reliance on glycolysis as the primary carbon metabolic pathway [25] [23]. Rhodopseudomonas species exhibit varied activator specificities, with some enzymes preferentially activated by fructose-6-phosphate and others responding to pyruvate, reflecting the metabolic diversity within photosynthetic bacteria [26].

Adenine nucleotides function as negative effectors of bacterial ADP-glucose pyrophosphorylase, with AMP and ADP serving as the primary inhibitors [1] [25] [22]. This inhibitory mechanism ensures that glycogen synthesis is suppressed when cellular energy charge is low, redirecting available glucose toward energy-generating pathways rather than storage [1] [22]. The sensitivity to AMP inhibition varies among bacterial species, with some enzymes showing additional sensitivity to inorganic phosphate, providing multiple layers of metabolic control [1] [25].

The mechanism of allosteric activation involves enhanced substrate affinity and modified kinetic properties of the ADP-glucose pyrophosphorylase enzyme [1] [22]. In the presence of activating effectors, the enzyme exhibits increased apparent affinity for its substrates ATP and glucose-1-phosphate, effectively lowering the threshold for ADP-glucose synthesis [1]. Additionally, activators can modulate the sensitivity of the enzyme to inhibitory effectors, creating complex regulatory responses that integrate multiple metabolic signals [1] [25].

Chemolithoautotrophic bacteria present unique regulatory adaptations that reflect their specialized metabolic requirements [27]. The ADP-glucose pyrophosphorylase from Nitrosomonas europaea exhibits distinctive regulatory properties, being activated by pyruvate, oxaloacetate, and phosphoenolpyruvate while inhibited by AMP [27]. These activator preferences align with the metabolic intermediates generated through the Calvin-Benson cycle and related carbon fixation pathways, demonstrating how regulatory mechanisms have evolved to match specific metabolic contexts [27].

The regulatory properties of bacterial ADP-glucose pyrophosphorylases correlate strongly with the physiological relevance of glycogen synthesis in different organisms [1] [25]. Mutational studies have confirmed that the allosteric activation effects observed in vitro are physiologically significant for regulating glycogen synthesis in vivo [25]. Bacteria carrying mutations that eliminate activator sensitivity or enhance inhibitor sensitivity show corresponding alterations in glycogen accumulation patterns under various growth conditions [25].

Recent molecular studies have identified specific amino acid residues responsible for effector binding and allosteric regulation in bacterial ADP-glucose pyrophosphorylases [28]. The enzyme from E. coli contains conserved arginine residues (Arg40, Arg52, and Arg386) that are essential for activator binding, particularly in the phosphate-binding pocket that accommodates the phosphate groups of sugar phosphate activators [28]. These findings provide insights into the molecular basis of allosteric regulation and reveal potential targets for metabolic engineering applications [28].

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Other CAS

Wikipedia

ADP alpha-D-glucoside

Dates

Explore Compound Types